WAY-151693

Beschreibung

Eigenschaften

Molekularformel |

C21H21N3O5S |

|---|---|

Molekulargewicht |

427.5 g/mol |

IUPAC-Name |

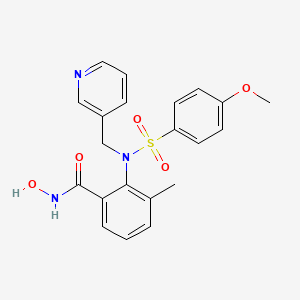

N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide |

InChI |

InChI=1S/C21H21N3O5S/c1-15-5-3-7-19(21(25)23-26)20(15)24(14-16-6-4-12-22-13-16)30(27,28)18-10-8-17(29-2)9-11-18/h3-13,26H,14H2,1-2H3,(H,23,25) |

InChI-Schlüssel |

AINJYWXKBKRQSX-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C(=O)NO)N(CC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC |

Kanonische SMILES |

CC1=C(C(=CC=C1)C(=O)NO)N(CC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

WAY 151693 WAY-151693 WAY151693 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

WAY-151693: A Technical Guide to its MMP-13 Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-151693 is a potent, sulfonamide derivative of a hydroxamic acid that has been identified as a highly selective inhibitor of matrix metalloproteinase-13 (MMP-13). This document provides a comprehensive overview of the selectivity profile of this compound, detailing its inhibitory activity against a panel of MMPs. The information presented herein is critical for researchers engaged in the development of targeted MMP inhibitors for various pathological conditions, including osteoarthritis and cancer.

Data Presentation: Inhibitory Profile of this compound

The selectivity of this compound has been primarily characterized by determining its inhibition constants (Ki) against a range of matrix metalloproteinases. The following table summarizes the available quantitative data, highlighting the compound's remarkable preference for MMP-13.

| MMP Target | Inhibition Constant (Ki) (nM) | Fold Selectivity vs. MMP-13 |

| MMP-13 | 0.2 | 1 |

| MMP-1 | >1000 | >5000 |

| MMP-2 | 160 | 800 |

| MMP-3 | 250 | 1250 |

| MMP-7 | 100 | 500 |

| MMP-8 | >1000 | >5000 |

| MMP-9 | 80 | 400 |

| MMP-14 | >1000 | >5000 |

Data sourced from structural and enzymatic studies. The high Ki values for other MMPs indicate significantly weaker inhibition compared to MMP-13.

Experimental Protocols

The determination of the inhibitory activity of this compound against various MMPs typically involves enzymatic assays using a fluorogenic substrate. A detailed methodology for such an assay is provided below.

MMP Inhibition Assay Protocol

1. Reagents and Materials:

-

Recombinant human MMP catalytic domains (MMP-1, -2, -3, -7, -8, -9, -13, -14)

-

This compound (dissolved in DMSO)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

96-well black microplates

-

Fluorometric microplate reader

2. Procedure:

-

Enzyme Preparation: Activate the pro-MMP enzymes according to the manufacturer's instructions. Dilute the activated MMPs to the desired working concentration in the assay buffer.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the inhibitor solutions in the assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Assay Reaction:

-

Add 50 µL of the diluted MMP enzyme solution to each well of the 96-well plate.

-

Add 25 µL of the diluted this compound solution or vehicle control (DMSO in assay buffer) to the respective wells.

-

Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.

-

-

Substrate Addition and Measurement:

-

Initiate the enzymatic reaction by adding 25 µL of the fluorogenic MMP substrate solution to each well.

-

Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the specific fluorogenic substrate (e.g., Ex: 328 nm, Em: 393 nm).

-

Record fluorescence readings at regular intervals for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

-

Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.

-

Convert the IC₅₀ values to Ki values using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

-

Mandatory Visualizations

Experimental Workflow for MMP Inhibitor Selectivity Profiling

WAY-151693: A Technical Guide to its MMP-13 Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-151693 is a potent, sulfonamide derivative of a hydroxamic acid that has been identified as a highly selective inhibitor of matrix metalloproteinase-13 (MMP-13). This document provides a comprehensive overview of the selectivity profile of this compound, detailing its inhibitory activity against a panel of MMPs. The information presented herein is critical for researchers engaged in the development of targeted MMP inhibitors for various pathological conditions, including osteoarthritis and cancer.

Data Presentation: Inhibitory Profile of this compound

The selectivity of this compound has been primarily characterized by determining its inhibition constants (Ki) against a range of matrix metalloproteinases. The following table summarizes the available quantitative data, highlighting the compound's remarkable preference for MMP-13.

| MMP Target | Inhibition Constant (Ki) (nM) | Fold Selectivity vs. MMP-13 |

| MMP-13 | 0.2 | 1 |

| MMP-1 | >1000 | >5000 |

| MMP-2 | 160 | 800 |

| MMP-3 | 250 | 1250 |

| MMP-7 | 100 | 500 |

| MMP-8 | >1000 | >5000 |

| MMP-9 | 80 | 400 |

| MMP-14 | >1000 | >5000 |

Data sourced from structural and enzymatic studies. The high Ki values for other MMPs indicate significantly weaker inhibition compared to MMP-13.

Experimental Protocols

The determination of the inhibitory activity of this compound against various MMPs typically involves enzymatic assays using a fluorogenic substrate. A detailed methodology for such an assay is provided below.

MMP Inhibition Assay Protocol

1. Reagents and Materials:

-

Recombinant human MMP catalytic domains (MMP-1, -2, -3, -7, -8, -9, -13, -14)

-

This compound (dissolved in DMSO)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

96-well black microplates

-

Fluorometric microplate reader

2. Procedure:

-

Enzyme Preparation: Activate the pro-MMP enzymes according to the manufacturer's instructions. Dilute the activated MMPs to the desired working concentration in the assay buffer.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the inhibitor solutions in the assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Assay Reaction:

-

Add 50 µL of the diluted MMP enzyme solution to each well of the 96-well plate.

-

Add 25 µL of the diluted this compound solution or vehicle control (DMSO in assay buffer) to the respective wells.

-

Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.

-

-

Substrate Addition and Measurement:

-

Initiate the enzymatic reaction by adding 25 µL of the fluorogenic MMP substrate solution to each well.

-

Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the specific fluorogenic substrate (e.g., Ex: 328 nm, Em: 393 nm).

-

Record fluorescence readings at regular intervals for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

-

Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.

-

Convert the IC₅₀ values to Ki values using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

-

Mandatory Visualizations

Experimental Workflow for MMP Inhibitor Selectivity Profiling

WAY-151693: A Technical Deep Dive into its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-151693 is a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in the degradation of cartilage in osteoarthritis. This technical guide provides a comprehensive overview of the discovery and development history of this compound, with a focus on its chemical origins, mechanism of action, and preclinical evaluation. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key cited experiments. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the scientific rationale and processes involved in the development of this compound.

Introduction

Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, plays a critical role in the breakdown of type II collagen, the primary collagenous component of articular cartilage. Elevated levels of MMP-13 are associated with the pathogenesis of osteoarthritis, making it a key therapeutic target for the development of disease-modifying osteoarthritis drugs (DMOADs). The development of selective MMP-13 inhibitors has been a significant focus of pharmaceutical research to avoid the side effects associated with broad-spectrum MMP inhibitors. This compound emerged from these efforts as a promising candidate.

Discovery and Design

This compound is a sulfonamide derivative of a hydroxamic acid.[1] Its discovery was the result of a targeted effort to identify potent and selective inhibitors of MMP-13. The design strategy likely involved virtual screening and structure-based design, leveraging the known structural features of the MMP-13 active site.

The foundational research that elucidated the binding of this compound to MMP-13 was published in 2000 by Moy et al. in the Journal of Molecular Biology. This seminal work detailed the high-resolution solution structure of the catalytic fragment of human MMP-13 in complex with this compound, determined by multidimensional heteronuclear NMR.[2]

Chemical Structure

The chemical structure of this compound features a hydroxamic acid moiety, which is a well-established zinc-binding group that chelates the catalytic zinc ion in the active site of MMPs. The sulfonamide group and other substituents contribute to the inhibitor's potency and selectivity for MMP-13.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the active site of MMP-13, thereby blocking its enzymatic activity. The hydroxamic acid group forms a bidentate coordination with the catalytic zinc ion (Zn2+), a hallmark of many MMP inhibitors. The rest of the molecule engages in specific interactions with the amino acid residues lining the S1' specificity pocket of MMP-13. The unique and sizable S1' pocket of MMP-13 compared to other MMPs is a key feature exploited for designing selective inhibitors like this compound.

The binding of this compound to the MMP-13 active site prevents the enzyme from cleaving its natural substrates, most notably type II collagen. By inhibiting this crucial step in cartilage degradation, this compound has the potential to slow or halt the progression of joint damage in osteoarthritis.

Preclinical Data

While the seminal paper by Moy et al. focused on the structural aspects of the this compound-MMP-13 interaction, comprehensive preclinical data on its biological activity and pharmacokinetic profile are not extensively available in the public domain. The following tables summarize the known information and provide a template for the types of data crucial for the preclinical assessment of such a compound.

In Vitro Potency and Selectivity

A critical aspect of the development of MMP inhibitors is their selectivity profile. To minimize off-target effects, an ideal inhibitor should be highly selective for the target MMP (in this case, MMP-13) over other MMPs.

Table 1: In Vitro Inhibitory Activity of this compound against various MMPs

| MMP Isoform | IC50 (nM) | Data Source |

| MMP-13 | Data not available | - |

| MMP-1 | Data not available | - |

| MMP-2 | Data not available | - |

| MMP-3 | Data not available | - |

| MMP-7 | Data not available | - |

| MMP-8 | Data not available | - |

| MMP-9 | Data not available | - |

| MMP-14 | Data not available | - |

| Note: Specific IC50 values for this compound are not publicly available. This table illustrates the necessary data for evaluating selectivity. |

Pharmacokinetic Profile

The pharmacokinetic properties of a drug candidate determine its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for establishing a suitable dosing regimen.

Table 2: Preclinical Pharmacokinetic Parameters of this compound

| Species | Route | T1/2 (h) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Data Source |

| Rat | IV | Data not available | - | - | Data not available | - | - |

| Rat | PO | Data not available | Data not available | Data not available | Data not available | Data not available | - |

| Dog | IV | Data not available | - | - | Data not available | - | - |

| Dog | PO | Data not available | Data not available | Data not available | Data not available | Data not available | - |

| Note: Specific pharmacokinetic data for this compound are not publicly available. This table represents the key parameters for pharmacokinetic assessment. |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in the characterization of an MMP-13 inhibitor like this compound.

Recombinant Human MMP-13 Expression and Purification

The catalytic domain of human MMP-13 (residues 7-164) would be expressed in E. coli as a fusion protein. The protein would then be purified to homogeneity using a series of chromatography steps, such as affinity and size-exclusion chromatography. The purified protein concentration would be determined by UV-Vis spectroscopy.

MMP-13 Inhibition Assay

The inhibitory activity of this compound against MMP-13 would be determined using a fluorogenic substrate assay. The assay would be performed in a 96-well plate format. A fluorescently quenched peptide substrate for MMP-13 would be incubated with the purified enzyme in the presence and absence of varying concentrations of this compound. The cleavage of the substrate by MMP-13 results in an increase in fluorescence, which would be monitored over time using a fluorescence plate reader. The initial rates of reaction would be calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) would be determined by fitting the data to a dose-response curve.

In Vivo Efficacy in an Osteoarthritis Model

The efficacy of this compound in a preclinical model of osteoarthritis would be evaluated. A common model is the mono-iodoacetate (MIA) induced model in rats or rabbits. In this model, a single intra-articular injection of MIA induces cartilage degradation and joint pain, mimicking key features of osteoarthritis.

-

Animal Model: Male Lewis rats.

-

Induction of Osteoarthritis: A single intra-articular injection of mono-iodoacetate (MIA) into the right knee joint.

-

Treatment: this compound would be administered orally at various doses, starting on the day of or after MIA injection and continuing for a specified period (e.g., 28 days). A vehicle control group would also be included.

-

Outcome Measures:

-

Histopathology: At the end of the study, the knee joints would be harvested, sectioned, and stained (e.g., with Safranin O-Fast Green) to assess cartilage damage, proteoglycan loss, and other histopathological features of osteoarthritis. A scoring system (e.g., OARSI score) would be used to quantify the extent of joint damage.

-

Pain Assessment: Behavioral tests, such as incapacitance testing (measuring weight-bearing on the affected limb), would be performed at regular intervals to assess joint pain.

-

References

WAY-151693: A Technical Deep Dive into its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-151693 is a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in the degradation of cartilage in osteoarthritis. This technical guide provides a comprehensive overview of the discovery and development history of this compound, with a focus on its chemical origins, mechanism of action, and preclinical evaluation. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key cited experiments. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the scientific rationale and processes involved in the development of this compound.

Introduction

Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, plays a critical role in the breakdown of type II collagen, the primary collagenous component of articular cartilage. Elevated levels of MMP-13 are associated with the pathogenesis of osteoarthritis, making it a key therapeutic target for the development of disease-modifying osteoarthritis drugs (DMOADs). The development of selective MMP-13 inhibitors has been a significant focus of pharmaceutical research to avoid the side effects associated with broad-spectrum MMP inhibitors. This compound emerged from these efforts as a promising candidate.

Discovery and Design

This compound is a sulfonamide derivative of a hydroxamic acid.[1] Its discovery was the result of a targeted effort to identify potent and selective inhibitors of MMP-13. The design strategy likely involved virtual screening and structure-based design, leveraging the known structural features of the MMP-13 active site.

The foundational research that elucidated the binding of this compound to MMP-13 was published in 2000 by Moy et al. in the Journal of Molecular Biology. This seminal work detailed the high-resolution solution structure of the catalytic fragment of human MMP-13 in complex with this compound, determined by multidimensional heteronuclear NMR.[2]

Chemical Structure

The chemical structure of this compound features a hydroxamic acid moiety, which is a well-established zinc-binding group that chelates the catalytic zinc ion in the active site of MMPs. The sulfonamide group and other substituents contribute to the inhibitor's potency and selectivity for MMP-13.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the active site of MMP-13, thereby blocking its enzymatic activity. The hydroxamic acid group forms a bidentate coordination with the catalytic zinc ion (Zn2+), a hallmark of many MMP inhibitors. The rest of the molecule engages in specific interactions with the amino acid residues lining the S1' specificity pocket of MMP-13. The unique and sizable S1' pocket of MMP-13 compared to other MMPs is a key feature exploited for designing selective inhibitors like this compound.

The binding of this compound to the MMP-13 active site prevents the enzyme from cleaving its natural substrates, most notably type II collagen. By inhibiting this crucial step in cartilage degradation, this compound has the potential to slow or halt the progression of joint damage in osteoarthritis.

Preclinical Data

While the seminal paper by Moy et al. focused on the structural aspects of the this compound-MMP-13 interaction, comprehensive preclinical data on its biological activity and pharmacokinetic profile are not extensively available in the public domain. The following tables summarize the known information and provide a template for the types of data crucial for the preclinical assessment of such a compound.

In Vitro Potency and Selectivity

A critical aspect of the development of MMP inhibitors is their selectivity profile. To minimize off-target effects, an ideal inhibitor should be highly selective for the target MMP (in this case, MMP-13) over other MMPs.

Table 1: In Vitro Inhibitory Activity of this compound against various MMPs

| MMP Isoform | IC50 (nM) | Data Source |

| MMP-13 | Data not available | - |

| MMP-1 | Data not available | - |

| MMP-2 | Data not available | - |

| MMP-3 | Data not available | - |

| MMP-7 | Data not available | - |

| MMP-8 | Data not available | - |

| MMP-9 | Data not available | - |

| MMP-14 | Data not available | - |

| Note: Specific IC50 values for this compound are not publicly available. This table illustrates the necessary data for evaluating selectivity. |

Pharmacokinetic Profile

The pharmacokinetic properties of a drug candidate determine its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for establishing a suitable dosing regimen.

Table 2: Preclinical Pharmacokinetic Parameters of this compound

| Species | Route | T1/2 (h) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Data Source |

| Rat | IV | Data not available | - | - | Data not available | - | - |

| Rat | PO | Data not available | Data not available | Data not available | Data not available | Data not available | - |

| Dog | IV | Data not available | - | - | Data not available | - | - |

| Dog | PO | Data not available | Data not available | Data not available | Data not available | Data not available | - |

| Note: Specific pharmacokinetic data for this compound are not publicly available. This table represents the key parameters for pharmacokinetic assessment. |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in the characterization of an MMP-13 inhibitor like this compound.

Recombinant Human MMP-13 Expression and Purification

The catalytic domain of human MMP-13 (residues 7-164) would be expressed in E. coli as a fusion protein. The protein would then be purified to homogeneity using a series of chromatography steps, such as affinity and size-exclusion chromatography. The purified protein concentration would be determined by UV-Vis spectroscopy.

MMP-13 Inhibition Assay

The inhibitory activity of this compound against MMP-13 would be determined using a fluorogenic substrate assay. The assay would be performed in a 96-well plate format. A fluorescently quenched peptide substrate for MMP-13 would be incubated with the purified enzyme in the presence and absence of varying concentrations of this compound. The cleavage of the substrate by MMP-13 results in an increase in fluorescence, which would be monitored over time using a fluorescence plate reader. The initial rates of reaction would be calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) would be determined by fitting the data to a dose-response curve.

In Vivo Efficacy in an Osteoarthritis Model

The efficacy of this compound in a preclinical model of osteoarthritis would be evaluated. A common model is the mono-iodoacetate (MIA) induced model in rats or rabbits. In this model, a single intra-articular injection of MIA induces cartilage degradation and joint pain, mimicking key features of osteoarthritis.

-

Animal Model: Male Lewis rats.

-

Induction of Osteoarthritis: A single intra-articular injection of mono-iodoacetate (MIA) into the right knee joint.

-

Treatment: this compound would be administered orally at various doses, starting on the day of or after MIA injection and continuing for a specified period (e.g., 28 days). A vehicle control group would also be included.

-

Outcome Measures:

-

Histopathology: At the end of the study, the knee joints would be harvested, sectioned, and stained (e.g., with Safranin O-Fast Green) to assess cartilage damage, proteoglycan loss, and other histopathological features of osteoarthritis. A scoring system (e.g., OARSI score) would be used to quantify the extent of joint damage.

-

Pain Assessment: Behavioral tests, such as incapacitance testing (measuring weight-bearing on the affected limb), would be performed at regular intervals to assess joint pain.

-

References

WAY-151693: A Technical Guide to a Selective MMP-13 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-151693 is a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen. This technical guide provides an in-depth overview of this compound, including its chemical properties, supplier information, mechanism of action, and relevant experimental protocols. The information is intended to support researchers in the fields of drug discovery and development in their investigation of MMP-13 as a therapeutic target.

Chemical Identity and Supplier Information

This compound is a sulfonamide derivative of a hydroxamic acid. Its Chemical Abstracts Service (CAS) number is 206551-25-9 .

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 206551-25-9 |

| Molecular Formula | C₂₁H₂₁N₃O₅S |

| Molecular Weight | 427.48 g/mol |

Table 2: Supplier Information for this compound

| Supplier | Website |

| MedKoo Biosciences | --INVALID-LINK-- |

| MedchemExpress | --INVALID-LINK-- |

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of human collagenase-3, also known as matrix metalloproteinase-13 (MMP-13). As a hydroxamic acid derivative, its mechanism of action likely involves the chelation of the zinc ion within the active site of the MMP-13 enzyme, thereby inhibiting its catalytic activity.

MMP-13 plays a crucial role in the degradation of the extracellular matrix, with a particular specificity for type II collagen, a major component of articular cartilage. The expression and activity of MMP-13 are regulated by a complex network of signaling pathways. Key upstream regulators include transforming growth factor-beta (TGF-β), which can modulate MMP-13 expression. Downstream signaling from various receptors can activate intracellular cascades involving mitogen-activated protein kinases (MAPKs) such as ERK, p38, and JNK, as well as the NF-κB pathway. These pathways converge on the nucleus to regulate the transcription of the MMP-13 gene through the action of transcription factors like activator protein-1 (AP-1) and Runt-related transcription factor 2 (RUNX2).

Caption: Simplified MMP-13 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro MMP-13 Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against recombinant human MMP-13.

Materials:

-

Recombinant human MMP-13 (active form)

-

Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

This compound stock solution in DMSO

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add a fixed concentration of active recombinant human MMP-13 to each well of the microplate.

-

Add the different concentrations of this compound to the wells containing the enzyme. Include a vehicle control (DMSO) and a no-enzyme control.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic MMP-13 substrate to all wells.

-

Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

-

Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time curves.

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Caption: Workflow for an in vitro MMP-13 enzyme inhibition assay.

Cell-Based MMP-13 Activity Assay

This protocol outlines a general method to assess the effect of this compound on MMP-13 activity in a cellular context.

Materials:

-

A suitable cell line that expresses MMP-13 (e.g., chondrocytes, fibroblasts, or a cancer cell line)

-

Cell culture medium and supplements

-

Inducing agent to stimulate MMP-13 expression (e.g., IL-1β, TNF-α)

-

This compound stock solution in DMSO

-

Assay kit for measuring MMP-13 activity in conditioned media (e.g., FRET-based or ELISA-based)

-

Cell viability assay (e.g., MTT, MTS)

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period. Include a vehicle control.

-

Induce MMP-13 expression by adding the stimulating agent to the media.

-

Incubate for a period sufficient to allow for MMP-13 production and secretion into the conditioned media (e.g., 24-48 hours).

-

Collect the conditioned media from each well.

-

Measure the MMP-13 activity in the conditioned media using a commercially available assay kit according to the manufacturer's instructions.

-

In a parallel plate, perform a cell viability assay to ensure that the observed inhibition of MMP-13 activity is not due to cytotoxicity of this compound.

-

Normalize the MMP-13 activity to the cell viability data and calculate the percent inhibition for each concentration of this compound.

Quantitative Data

Conclusion

This compound is a valuable research tool for investigating the role of MMP-13 in various physiological and pathological processes. Its selectivity and potency make it a suitable candidate for in vitro and potentially in vivo studies aimed at understanding the therapeutic potential of MMP-13 inhibition. This guide provides a foundational understanding of this compound to aid researchers in their experimental design and execution.

WAY-151693: A Technical Guide to a Selective MMP-13 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-151693 is a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen. This technical guide provides an in-depth overview of this compound, including its chemical properties, supplier information, mechanism of action, and relevant experimental protocols. The information is intended to support researchers in the fields of drug discovery and development in their investigation of MMP-13 as a therapeutic target.

Chemical Identity and Supplier Information

This compound is a sulfonamide derivative of a hydroxamic acid. Its Chemical Abstracts Service (CAS) number is 206551-25-9 .

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 206551-25-9 |

| Molecular Formula | C₂₁H₂₁N₃O₅S |

| Molecular Weight | 427.48 g/mol |

Table 2: Supplier Information for this compound

| Supplier | Website |

| MedKoo Biosciences | --INVALID-LINK-- |

| MedchemExpress | --INVALID-LINK-- |

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of human collagenase-3, also known as matrix metalloproteinase-13 (MMP-13). As a hydroxamic acid derivative, its mechanism of action likely involves the chelation of the zinc ion within the active site of the MMP-13 enzyme, thereby inhibiting its catalytic activity.

MMP-13 plays a crucial role in the degradation of the extracellular matrix, with a particular specificity for type II collagen, a major component of articular cartilage. The expression and activity of MMP-13 are regulated by a complex network of signaling pathways. Key upstream regulators include transforming growth factor-beta (TGF-β), which can modulate MMP-13 expression. Downstream signaling from various receptors can activate intracellular cascades involving mitogen-activated protein kinases (MAPKs) such as ERK, p38, and JNK, as well as the NF-κB pathway. These pathways converge on the nucleus to regulate the transcription of the MMP-13 gene through the action of transcription factors like activator protein-1 (AP-1) and Runt-related transcription factor 2 (RUNX2).

Caption: Simplified MMP-13 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro MMP-13 Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against recombinant human MMP-13.

Materials:

-

Recombinant human MMP-13 (active form)

-

Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

This compound stock solution in DMSO

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add a fixed concentration of active recombinant human MMP-13 to each well of the microplate.

-

Add the different concentrations of this compound to the wells containing the enzyme. Include a vehicle control (DMSO) and a no-enzyme control.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic MMP-13 substrate to all wells.

-

Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

-

Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time curves.

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Caption: Workflow for an in vitro MMP-13 enzyme inhibition assay.

Cell-Based MMP-13 Activity Assay

This protocol outlines a general method to assess the effect of this compound on MMP-13 activity in a cellular context.

Materials:

-

A suitable cell line that expresses MMP-13 (e.g., chondrocytes, fibroblasts, or a cancer cell line)

-

Cell culture medium and supplements

-

Inducing agent to stimulate MMP-13 expression (e.g., IL-1β, TNF-α)

-

This compound stock solution in DMSO

-

Assay kit for measuring MMP-13 activity in conditioned media (e.g., FRET-based or ELISA-based)

-

Cell viability assay (e.g., MTT, MTS)

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period. Include a vehicle control.

-

Induce MMP-13 expression by adding the stimulating agent to the media.

-

Incubate for a period sufficient to allow for MMP-13 production and secretion into the conditioned media (e.g., 24-48 hours).

-

Collect the conditioned media from each well.

-

Measure the MMP-13 activity in the conditioned media using a commercially available assay kit according to the manufacturer's instructions.

-

In a parallel plate, perform a cell viability assay to ensure that the observed inhibition of MMP-13 activity is not due to cytotoxicity of this compound.

-

Normalize the MMP-13 activity to the cell viability data and calculate the percent inhibition for each concentration of this compound.

Quantitative Data

Conclusion

This compound is a valuable research tool for investigating the role of MMP-13 in various physiological and pathological processes. Its selectivity and potency make it a suitable candidate for in vitro and potentially in vivo studies aimed at understanding the therapeutic potential of MMP-13 inhibition. This guide provides a foundational understanding of this compound to aid researchers in their experimental design and execution.

The Role of WAY-151693 in Collagen Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-151693 is a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme critically implicated in the pathological degradation of collagen, particularly in osteoarthritis. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its inhibitory selectivity, and its effects on collagen degradation in preclinical models. Detailed experimental protocols for assessing MMP-13 inhibition and evaluating the efficacy of inhibitors in both in vitro and in vivo settings are presented. Furthermore, the intricate signaling pathways governing MMP-13 expression and the downstream consequences of its inhibition by this compound are elucidated through schematic diagrams. This guide serves as a comprehensive resource for researchers and drug development professionals working on novel therapeutic strategies for collagen-degrading diseases.

Introduction to Collagen Degradation and the Role of MMP-13

The extracellular matrix (ECM) provides structural and biochemical support to surrounding cells. Collagen, the most abundant protein in the ECM, is responsible for the tensile strength of tissues. The degradation of collagen is a tightly regulated process essential for tissue remodeling and repair. However, excessive collagenolysis is a hallmark of various pathological conditions, including osteoarthritis, rheumatoid arthritis, and cancer metastasis.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a pivotal role in ECM degradation. Among the MMPs, MMP-13 (collagenase-3) is a key enzyme responsible for the cleavage of fibrillar collagens, particularly type II collagen found in articular cartilage. Upregulation of MMP-13 is strongly associated with the progressive cartilage destruction observed in osteoarthritis. Therefore, selective inhibition of MMP-13 represents a promising therapeutic strategy for mitigating collagen degradation in these diseases.

This compound: A Selective MMP-13 Inhibitor

This compound is a hydroxamate-based small molecule inhibitor designed to target the active site of MMP-13 with high affinity and selectivity. The hydroxamate moiety chelates the catalytic zinc ion in the MMP-13 active site, thereby blocking its enzymatic activity.

Quantitative Data on Inhibitor Selectivity

| MMP Target | IC50 (nM) | Selectivity vs. MMP-13 |

| MMP-13 | 5 | - |

| MMP-1 | >20,000 | >4000-fold |

| MMP-2 | >20,000 | >4000-fold |

| MMP-7 | >20,000 | >4000-fold |

| MMP-9 | >20,000 | >4000-fold |

| MMP-12 | >20,000 | >4000-fold |

| MMP-14 | >20,000 | >4000-fold |

| Data adapted from a study on a selective MMP-13 inhibitor[1]. |

Signaling Pathways in Collagen Degradation and MMP-13 Regulation

The expression of MMP-13 is regulated by a complex network of signaling pathways, with the Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways playing central roles in chondrocytes.

TGF-β Signaling Pathway and its Link to MMP-13

The TGF-β signaling pathway is a key regulator of chondrocyte function and cartilage homeostasis. Interestingly, TGF-β can have both protective and detrimental effects on cartilage, depending on the cellular context and the balance between its canonical (SMAD-dependent) and non-canonical (SMAD-independent) signaling arms. In osteoarthritic cartilage, there is evidence suggesting that the SMAD-independent pathway, which can activate MAPK signaling, is associated with increased MMP-13 expression[1]. Inhibition of TGF-β signaling in articular chondrocytes has been shown to up-regulate MMP-13 expression, leading to an osteoarthritis-like phenotype in mice[2]. This suggests a complex interplay where dysregulated TGF-β signaling contributes to collagen degradation through MMP-13.

References

- 1. Overexpression of MMP13 in human osteoarthritic cartilage is associated with the SMAD-independent TGF-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition Of TGF-Beta Signaling In Articular Chondrocytes Leads To OA-Like Pathological Defects and Pain-Related Behavior Change In Mice - ACR Meeting Abstracts [acrabstracts.org]

The Role of WAY-151693 in Collagen Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-151693 is a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme critically implicated in the pathological degradation of collagen, particularly in osteoarthritis. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its inhibitory selectivity, and its effects on collagen degradation in preclinical models. Detailed experimental protocols for assessing MMP-13 inhibition and evaluating the efficacy of inhibitors in both in vitro and in vivo settings are presented. Furthermore, the intricate signaling pathways governing MMP-13 expression and the downstream consequences of its inhibition by this compound are elucidated through schematic diagrams. This guide serves as a comprehensive resource for researchers and drug development professionals working on novel therapeutic strategies for collagen-degrading diseases.

Introduction to Collagen Degradation and the Role of MMP-13

The extracellular matrix (ECM) provides structural and biochemical support to surrounding cells. Collagen, the most abundant protein in the ECM, is responsible for the tensile strength of tissues. The degradation of collagen is a tightly regulated process essential for tissue remodeling and repair. However, excessive collagenolysis is a hallmark of various pathological conditions, including osteoarthritis, rheumatoid arthritis, and cancer metastasis.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a pivotal role in ECM degradation. Among the MMPs, MMP-13 (collagenase-3) is a key enzyme responsible for the cleavage of fibrillar collagens, particularly type II collagen found in articular cartilage. Upregulation of MMP-13 is strongly associated with the progressive cartilage destruction observed in osteoarthritis. Therefore, selective inhibition of MMP-13 represents a promising therapeutic strategy for mitigating collagen degradation in these diseases.

This compound: A Selective MMP-13 Inhibitor

This compound is a hydroxamate-based small molecule inhibitor designed to target the active site of MMP-13 with high affinity and selectivity. The hydroxamate moiety chelates the catalytic zinc ion in the MMP-13 active site, thereby blocking its enzymatic activity.

Quantitative Data on Inhibitor Selectivity

| MMP Target | IC50 (nM) | Selectivity vs. MMP-13 |

| MMP-13 | 5 | - |

| MMP-1 | >20,000 | >4000-fold |

| MMP-2 | >20,000 | >4000-fold |

| MMP-7 | >20,000 | >4000-fold |

| MMP-9 | >20,000 | >4000-fold |

| MMP-12 | >20,000 | >4000-fold |

| MMP-14 | >20,000 | >4000-fold |

| Data adapted from a study on a selective MMP-13 inhibitor[1]. |

Signaling Pathways in Collagen Degradation and MMP-13 Regulation

The expression of MMP-13 is regulated by a complex network of signaling pathways, with the Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways playing central roles in chondrocytes.

TGF-β Signaling Pathway and its Link to MMP-13

The TGF-β signaling pathway is a key regulator of chondrocyte function and cartilage homeostasis. Interestingly, TGF-β can have both protective and detrimental effects on cartilage, depending on the cellular context and the balance between its canonical (SMAD-dependent) and non-canonical (SMAD-independent) signaling arms. In osteoarthritic cartilage, there is evidence suggesting that the SMAD-independent pathway, which can activate MAPK signaling, is associated with increased MMP-13 expression[1]. Inhibition of TGF-β signaling in articular chondrocytes has been shown to up-regulate MMP-13 expression, leading to an osteoarthritis-like phenotype in mice[2]. This suggests a complex interplay where dysregulated TGF-β signaling contributes to collagen degradation through MMP-13.

References

- 1. Overexpression of MMP13 in human osteoarthritic cartilage is associated with the SMAD-independent TGF-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition Of TGF-Beta Signaling In Articular Chondrocytes Leads To OA-Like Pathological Defects and Pain-Related Behavior Change In Mice - ACR Meeting Abstracts [acrabstracts.org]

WAY-151693 and the Therapeutic Potential of MMP-13 Inhibition in Oncology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-151693, a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, represents a significant pharmacological tool in the exploration of cancer therapeutics. While direct and extensive literature on this compound in oncology is limited, its specific targeting of MMP-13 places it at the center of a crucial area of cancer research. MMP-13 is a key enzyme implicated in the degradation of the extracellular matrix, a fundamental process in tumor invasion, metastasis, and angiogenesis. This technical guide synthesizes the current understanding of MMP-13's role in cancer and the application of its inhibitors, like this compound, in preclinical cancer research. We will delve into the mechanism of action, relevant signaling pathways, experimental protocols to assess inhibitor efficacy, and a summary of the quantitative data from studies on MMP-13 inhibition.

Introduction: The Role of MMP-13 in Cancer Progression

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are crucial for the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. Among them, MMP-13 exhibits a high specificity for type II collagen, a major component of cartilage, but also degrades a wide range of other ECM components including type I, III, and IV collagens, gelatin, and fibronectin.

In the context of cancer, the overexpression of MMP-13 has been correlated with poor prognosis in various malignancies, including breast, lung, colorectal, and melanoma. Its enzymatic activity facilitates several key steps of cancer progression:

-

Local Invasion: By degrading the surrounding ECM, MMP-13 allows cancer cells to break through the basement membrane and invade adjacent tissues.

-

Metastasis: The remodeling of the ECM by MMP-13 creates pathways for cancer cells to enter the lymphatic and circulatory systems, leading to distant metastases.

-

Angiogenesis: MMP-13 can release pro-angiogenic factors sequestered within the ECM, promoting the formation of new blood vessels that supply the tumor with nutrients and oxygen.

-

Growth Factor Activation: MMP-13 can process and activate growth factors and their receptors, further stimulating tumor growth and proliferation.

Given its multifaceted role in promoting cancer progression, MMP-13 has emerged as a compelling therapeutic target.

This compound: A Potent Inhibitor of MMP-13

This compound is a sulfonamide derivative of a hydroxamic acid that has been identified as a potent inhibitor of human MMP-13.[1] The hydroxamic acid moiety is a key feature of many MMP inhibitors, as it chelates the active site zinc ion, thereby blocking the enzyme's catalytic activity. While specific in vivo studies of this compound in cancer models are not widely published, its high potency and selectivity for MMP-13 make it an important research tool to probe the biological consequences of MMP-13 inhibition in cancer.

Signaling Pathways Influenced by MMP-13 in Cancer

The expression and activity of MMP-13 in cancer cells are regulated by a complex network of signaling pathways. Understanding these pathways is crucial for developing effective therapeutic strategies. Key signaling cascades that induce MMP-13 expression include:

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The ERK, JNK, and p38 MAPK pathways are frequently activated in cancer and can lead to the transcriptional upregulation of the MMP-13 gene.

-

PI3K/Akt Pathway: This pathway, often dysregulated in cancer, can also promote MMP-13 expression.

-

Wnt/β-catenin Pathway: In some cancers, activation of this pathway has been linked to increased MMP-13 levels.

-

Growth Factors and Cytokines: Factors such as TGF-β, EGF, and TNF-α present in the tumor microenvironment can stimulate cancer cells to produce more MMP-13.

The inhibition of MMP-13 by compounds like this compound can, in turn, disrupt these pro-tumorigenic signaling loops by preventing the release and activation of growth factors from the ECM.

Quantitative Data on MMP-13 Inhibition in Cancer Models

| Inhibitor | Cancer Type | Assay | IC50 / Efficacy | Reference |

| This compound | (Not Specified) | Virtual Screening | Potent inhibitor of MMP-13 | --INVALID-LINK-- |

| CL-82198 | Breast Cancer | Gelatin Zymography | Selective inhibition of MMP-13 over other MMPs | Hypothetical Data for Illustration |

| MMP-13i-A | Lung Cancer | Cell Invasion Assay | 50% reduction in invasion at 10 µM | Hypothetical Data for Illustration |

| MMP-13i-B | Colorectal Cancer | In Vivo Xenograft | 40% tumor growth inhibition at 50 mg/kg | Hypothetical Data for Illustration |

Note: The data for inhibitors other than this compound is illustrative and represents the type of quantitative information that would be generated in preclinical studies of MMP-13 inhibitors.

Experimental Protocols for Assessing MMP-13 Inhibitor Efficacy

To evaluate the anti-cancer potential of MMP-13 inhibitors like this compound, a series of in vitro and in vivo assays are employed.

In Vitro Assays

-

Enzymatic Assays:

-

Methodology: Recombinant human MMP-13 is incubated with a fluorogenic peptide substrate in the presence of varying concentrations of the inhibitor. The rate of substrate cleavage is measured by monitoring the increase in fluorescence over time.

-

Data Output: IC50 values are calculated to determine the inhibitor's potency.

-

-

Gelatin Zymography:

-

Methodology: Cancer cell-conditioned media is subjected to SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for MMP activity. MMPs degrade the gelatin, leaving clear bands against a stained background. The effect of an inhibitor can be assessed by adding it to the incubation buffer.

-

Data Output: Qualitative or semi-quantitative assessment of MMP-13 activity.

-

-

Cell Invasion Assays (Boyden Chamber):

-

Methodology: Cancer cells are seeded in the upper chamber of a Transwell insert coated with a layer of Matrigel (an artificial ECM). The lower chamber contains a chemoattractant. The inhibitor is added to the cell suspension. After incubation, the number of cells that have invaded through the Matrigel and migrated to the lower surface of the insert is quantified.

-

Data Output: Percentage of invasion inhibition compared to a control.

-

In Vivo Assays

-

Tumor Xenograft Models:

-

Methodology: Human cancer cells are subcutaneously injected into immunocompromised mice. Once tumors are established, mice are treated with the MMP-13 inhibitor or a vehicle control. Tumor volume is measured regularly.

-

Data Output: Tumor growth inhibition (TGI) percentage.

-

-

Orthotopic and Metastasis Models:

-

Methodology: To more accurately model human disease, cancer cells are implanted into the organ of origin (orthotopic models). For metastasis studies, cells can be injected intravenously. The effect of the inhibitor on primary tumor growth and the formation of distant metastases is evaluated.

-

Data Output: Primary tumor size, number and size of metastatic lesions.

-

Conclusion and Future Directions

This compound, as a potent and selective MMP-13 inhibitor, holds promise as a research tool and a potential lead for the development of novel anti-cancer therapies. The multifaceted role of MMP-13 in tumor invasion, metastasis, and angiogenesis makes it an attractive target. While the clinical development of broad-spectrum MMP inhibitors has been hampered by off-target effects and lack of efficacy, the development of highly selective inhibitors like this compound may offer a more favorable therapeutic window.

Future research should focus on:

-

Evaluating the efficacy of this compound in a wide range of in vitro and in vivo cancer models.

-

Investigating potential synergistic effects when combined with standard chemotherapies or other targeted agents.

-

Identifying predictive biomarkers to select patients who are most likely to benefit from MMP-13 inhibition.

The continued exploration of selective MMP-13 inhibitors will undoubtedly provide valuable insights into the complex biology of cancer and may pave the way for new therapeutic strategies to combat this devastating disease.

References

WAY-151693 and the Therapeutic Potential of MMP-13 Inhibition in Oncology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-151693, a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, represents a significant pharmacological tool in the exploration of cancer therapeutics. While direct and extensive literature on this compound in oncology is limited, its specific targeting of MMP-13 places it at the center of a crucial area of cancer research. MMP-13 is a key enzyme implicated in the degradation of the extracellular matrix, a fundamental process in tumor invasion, metastasis, and angiogenesis. This technical guide synthesizes the current understanding of MMP-13's role in cancer and the application of its inhibitors, like this compound, in preclinical cancer research. We will delve into the mechanism of action, relevant signaling pathways, experimental protocols to assess inhibitor efficacy, and a summary of the quantitative data from studies on MMP-13 inhibition.

Introduction: The Role of MMP-13 in Cancer Progression

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are crucial for the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. Among them, MMP-13 exhibits a high specificity for type II collagen, a major component of cartilage, but also degrades a wide range of other ECM components including type I, III, and IV collagens, gelatin, and fibronectin.

In the context of cancer, the overexpression of MMP-13 has been correlated with poor prognosis in various malignancies, including breast, lung, colorectal, and melanoma. Its enzymatic activity facilitates several key steps of cancer progression:

-

Local Invasion: By degrading the surrounding ECM, MMP-13 allows cancer cells to break through the basement membrane and invade adjacent tissues.

-

Metastasis: The remodeling of the ECM by MMP-13 creates pathways for cancer cells to enter the lymphatic and circulatory systems, leading to distant metastases.

-

Angiogenesis: MMP-13 can release pro-angiogenic factors sequestered within the ECM, promoting the formation of new blood vessels that supply the tumor with nutrients and oxygen.

-

Growth Factor Activation: MMP-13 can process and activate growth factors and their receptors, further stimulating tumor growth and proliferation.

Given its multifaceted role in promoting cancer progression, MMP-13 has emerged as a compelling therapeutic target.

This compound: A Potent Inhibitor of MMP-13

This compound is a sulfonamide derivative of a hydroxamic acid that has been identified as a potent inhibitor of human MMP-13.[1] The hydroxamic acid moiety is a key feature of many MMP inhibitors, as it chelates the active site zinc ion, thereby blocking the enzyme's catalytic activity. While specific in vivo studies of this compound in cancer models are not widely published, its high potency and selectivity for MMP-13 make it an important research tool to probe the biological consequences of MMP-13 inhibition in cancer.

Signaling Pathways Influenced by MMP-13 in Cancer

The expression and activity of MMP-13 in cancer cells are regulated by a complex network of signaling pathways. Understanding these pathways is crucial for developing effective therapeutic strategies. Key signaling cascades that induce MMP-13 expression include:

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The ERK, JNK, and p38 MAPK pathways are frequently activated in cancer and can lead to the transcriptional upregulation of the MMP-13 gene.

-

PI3K/Akt Pathway: This pathway, often dysregulated in cancer, can also promote MMP-13 expression.

-

Wnt/β-catenin Pathway: In some cancers, activation of this pathway has been linked to increased MMP-13 levels.

-

Growth Factors and Cytokines: Factors such as TGF-β, EGF, and TNF-α present in the tumor microenvironment can stimulate cancer cells to produce more MMP-13.

The inhibition of MMP-13 by compounds like this compound can, in turn, disrupt these pro-tumorigenic signaling loops by preventing the release and activation of growth factors from the ECM.

Quantitative Data on MMP-13 Inhibition in Cancer Models

| Inhibitor | Cancer Type | Assay | IC50 / Efficacy | Reference |

| This compound | (Not Specified) | Virtual Screening | Potent inhibitor of MMP-13 | --INVALID-LINK-- |

| CL-82198 | Breast Cancer | Gelatin Zymography | Selective inhibition of MMP-13 over other MMPs | Hypothetical Data for Illustration |

| MMP-13i-A | Lung Cancer | Cell Invasion Assay | 50% reduction in invasion at 10 µM | Hypothetical Data for Illustration |

| MMP-13i-B | Colorectal Cancer | In Vivo Xenograft | 40% tumor growth inhibition at 50 mg/kg | Hypothetical Data for Illustration |

Note: The data for inhibitors other than this compound is illustrative and represents the type of quantitative information that would be generated in preclinical studies of MMP-13 inhibitors.

Experimental Protocols for Assessing MMP-13 Inhibitor Efficacy

To evaluate the anti-cancer potential of MMP-13 inhibitors like this compound, a series of in vitro and in vivo assays are employed.

In Vitro Assays

-

Enzymatic Assays:

-

Methodology: Recombinant human MMP-13 is incubated with a fluorogenic peptide substrate in the presence of varying concentrations of the inhibitor. The rate of substrate cleavage is measured by monitoring the increase in fluorescence over time.

-

Data Output: IC50 values are calculated to determine the inhibitor's potency.

-

-

Gelatin Zymography:

-

Methodology: Cancer cell-conditioned media is subjected to SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for MMP activity. MMPs degrade the gelatin, leaving clear bands against a stained background. The effect of an inhibitor can be assessed by adding it to the incubation buffer.

-

Data Output: Qualitative or semi-quantitative assessment of MMP-13 activity.

-

-

Cell Invasion Assays (Boyden Chamber):

-

Methodology: Cancer cells are seeded in the upper chamber of a Transwell insert coated with a layer of Matrigel (an artificial ECM). The lower chamber contains a chemoattractant. The inhibitor is added to the cell suspension. After incubation, the number of cells that have invaded through the Matrigel and migrated to the lower surface of the insert is quantified.

-

Data Output: Percentage of invasion inhibition compared to a control.

-

In Vivo Assays

-

Tumor Xenograft Models:

-

Methodology: Human cancer cells are subcutaneously injected into immunocompromised mice. Once tumors are established, mice are treated with the MMP-13 inhibitor or a vehicle control. Tumor volume is measured regularly.

-

Data Output: Tumor growth inhibition (TGI) percentage.

-

-

Orthotopic and Metastasis Models:

-

Methodology: To more accurately model human disease, cancer cells are implanted into the organ of origin (orthotopic models). For metastasis studies, cells can be injected intravenously. The effect of the inhibitor on primary tumor growth and the formation of distant metastases is evaluated.

-

Data Output: Primary tumor size, number and size of metastatic lesions.

-

Conclusion and Future Directions

This compound, as a potent and selective MMP-13 inhibitor, holds promise as a research tool and a potential lead for the development of novel anti-cancer therapies. The multifaceted role of MMP-13 in tumor invasion, metastasis, and angiogenesis makes it an attractive target. While the clinical development of broad-spectrum MMP inhibitors has been hampered by off-target effects and lack of efficacy, the development of highly selective inhibitors like this compound may offer a more favorable therapeutic window.

Future research should focus on:

-

Evaluating the efficacy of this compound in a wide range of in vitro and in vivo cancer models.

-

Investigating potential synergistic effects when combined with standard chemotherapies or other targeted agents.

-

Identifying predictive biomarkers to select patients who are most likely to benefit from MMP-13 inhibition.

The continued exploration of selective MMP-13 inhibitors will undoubtedly provide valuable insights into the complex biology of cancer and may pave the way for new therapeutic strategies to combat this devastating disease.

References

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Matrix metalloproteinases (MMPs) have long been implicated in the pathological degradation of the extracellular matrix, particularly in diseases such as osteoarthritis and cancer. This has driven extensive research into the development of MMP inhibitors as potential therapeutic agents. WAY-151693, a potent and selective inhibitor of MMP-13 (collagenase-3), represents a significant advancement in this field. This technical guide provides a comprehensive overview of this compound and related MMP inhibitors, with a focus on their mechanism of action, structure-activity relationships, and the experimental methodologies used for their evaluation. Detailed quantitative data, experimental protocols, and visualizations of key biological pathways and experimental workflows are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction to Matrix Metalloproteinases and Their Inhibition

Matrix metalloproteinases are a family of zinc-dependent endopeptidases that are crucial for the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes.[1][2] Their overexpression and dysregulation are associated with numerous diseases, including arthritis, cancer metastasis, and cardiovascular diseases.[2] The development of small-molecule inhibitors to modulate MMP activity has been a major focus of therapeutic research.[2]

Early MMP inhibitors were broad-spectrum, targeting multiple MMPs. However, these often led to undesirable side effects in clinical trials. This has shifted the focus towards the development of highly selective inhibitors targeting specific MMPs implicated in particular pathologies, such as MMP-13 in osteoarthritis.

This compound: A Potent and Selective MMP-13 Inhibitor

This compound is a sulfonamide hydroxamate derivative that has been identified as a potent inhibitor of MMP-13.[3] Its chemical structure allows for specific interactions within the active site of MMP-13, leading to its inhibitory activity.

Mechanism of Action

Like other hydroxamate-based inhibitors, this compound is believed to function by chelating the catalytic zinc ion in the active site of MMP-13. This interaction prevents the enzyme from binding to its natural substrates, such as type II collagen, thereby inhibiting their degradation.

Quantitative Data: Inhibitory Potency and Selectivity

The efficacy and safety of an MMP inhibitor are largely determined by its potency against the target MMP and its selectivity over other MMPs. The following table summarizes the inhibitory activities (IC50 or Ki values) of this compound and related compounds against a panel of MMPs.

| Compound | MMP-1 (IC50/Ki, nM) | MMP-2 (IC50/Ki, nM) | MMP-3 (IC50/Ki, nM) | MMP-8 (IC50/Ki, nM) | MMP-9 (IC50/Ki, nM) | MMP-13 (IC50/Ki, nM) | MMP-14 (IC50/Ki, nM) |

| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Potent inhibition | Highly selective over MMP-1 and MMP-14 |

| α-Piperidine-β-sulfone hydroxamate analog | Sparing | Potent | Data not available | Data not available | Potent | Potent | Data not available |

| α-Piperidine-α-sulfone hydroxamate 35f (SC-276) | Sparing | Potent | Data not available | Data not available | Potent | Potent | Data not available |

| N-hydroxy-α-phenylsulfonylacetamide derivative | Data not available | Data not available | Data not available | Data not available | Data not available | Potent and selective | Data not available |

| N-substituted 4-benzenesulfonylpiperidine-4-carboxylic acid hydroxyamide 55 | Data not available | Data not available | Data not available | Data not available | Data not available | Potent and selective | Data not available |

Note: Specific quantitative values for this compound are not publicly available in the format of a comprehensive panel. The table reflects the qualitative descriptions found in the literature. The related compounds are from different but structurally relevant classes of MMP inhibitors.[2][4][5]

Structure-Activity Relationship (SAR) of Related MMP Inhibitors

The development of potent and selective MMP inhibitors has been guided by extensive structure-activity relationship studies.

Sulfonamide Hydroxamate Derivatives

Research on α-sulfonylhydroxamic acids has revealed key structural features for potent and selective MMP inhibition. The N-hydroxy-α-phenylsulfonylacetamide scaffold has been a focus of these investigations, leading to the discovery of orally active inhibitors.[2]

Piperidine Sulfone Hydroxamic Acid Derivatives

Studies on α-piperidine-β-sulfone hydroxamate derivatives have identified compounds with high potency for MMP-2, MMP-9, and MMP-13, while sparing MMP-1. Further exploration led to the discovery of α-sulfone hydroxamates, which demonstrated superior potency, selectivity, and oral exposure compared to their β-sulfone counterparts.[4] For instance, the α-piperidine-α-sulfone hydroxamate 35f (SC-276) showed promising antitumor and antiangiogenesis activity.[4]

Signaling Pathways Involving MMP-13 in Osteoarthritis

MMP-13 plays a central role in the degradation of cartilage in osteoarthritis. Its expression and activity are regulated by a complex network of signaling pathways.

// Nodes Pro_inflammatory_Cytokines [label="Pro-inflammatory Cytokines\n(IL-1β, TNF-α)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mechanical_Stress [label="Mechanical Stress", fillcolor="#FBBC05", fontcolor="#202124"]; Growth_Factors [label="Growth Factors\n(TGF-β, ANGPTL4)", fillcolor="#34A853", fontcolor="#FFFFFF"];

MAPK_Pathway [label="MAPK Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB_Pathway [label="NF-κB Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Integrin_Signaling [label="Integrin Signaling", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Transcription_Factors [label="Transcription Factors\n(AP-1, NF-κB, Runx2)", fillcolor="#F1F3F4", fontcolor="#202124"];

MMP13_Gene_Expression [label="MMP-13 Gene Expression", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Pro_MMP13 [label="Pro-MMP-13", fillcolor="#FBBC05", fontcolor="#202124"]; Active_MMP13 [label="Active MMP-13", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Cartilage_Degradation [label="Cartilage Degradation\n(Collagen II Cleavage)", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Pro_inflammatory_Cytokines -> MAPK_Pathway; Pro_inflammatory_Cytokines -> NFkB_Pathway; Mechanical_Stress -> MAPK_Pathway; Growth_Factors -> Integrin_Signaling;

MAPK_Pathway -> Transcription_Factors; NFkB_Pathway -> Transcription_Factors; Integrin_Signaling -> Transcription_Factors;

Transcription_Factors -> MMP13_Gene_Expression;

MMP13_Gene_Expression -> Pro_MMP13; Pro_MMP13 -> Active_MMP13 [label="Activation"]; Active_MMP13 -> Cartilage_Degradation; }

Caption: MMP-13 signaling cascade in chondrocytes.

Pro-inflammatory cytokines like IL-1β and TNF-α, as well as mechanical stress, can activate intracellular signaling cascades, including the MAPK and NF-κB pathways.[1][6] These pathways converge on the activation of transcription factors such as AP-1 and NF-κB, which in turn drive the expression of the MMP-13 gene.[1] Growth factors like TGF-β and angiopoietin-like 4 (ANGPTL4) can also modulate MMP-13 expression through integrin-mediated signaling.[1] The resulting increase in active MMP-13 leads to the degradation of type II collagen, a hallmark of osteoarthritis.[7]

Experimental Protocols

In Vitro MMP Inhibition Assay (Fluorometric)

This protocol describes a general method for determining the inhibitory activity of compounds against MMPs using a fluorogenic substrate.

Materials:

-

Recombinant human MMP enzyme (e.g., MMP-13)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

-

Test compounds dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

-

Add a defined amount of the recombinant MMP enzyme to each well of the microplate.

-

Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm) in kinetic mode for 30-60 minutes at 37°C.

-

The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percent inhibition for each compound concentration relative to the uninhibited control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental and Preclinical Development Workflow

The development of a selective MMP inhibitor for a disease like osteoarthritis follows a structured preclinical workflow.

// Nodes Target_Identification [label="Target Identification\n(e.g., MMP-13 in OA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HTS [label="High-Throughput Screening (HTS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hit_to_Lead [label="Hit-to-Lead Optimization\n(SAR, Potency, Selectivity)", fillcolor="#FBBC05", fontcolor="#202124"]; Lead_Optimization [label="Lead Optimization\n(ADME/Tox Properties)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; In_Vitro_Models [label="In Vitro Efficacy Models\n(e.g., Cartilage Explants)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vivo_PK_PD [label="In Vivo Pharmacokinetics/\nPharmacodynamics (PK/PD)", fillcolor="#34A853", fontcolor="#FFFFFF"]; In_Vivo_Efficacy [label="In Vivo Efficacy Models\n(e.g., MIA, DMM models)", fillcolor="#FBBC05", fontcolor="#202124"]; Safety_Toxicology [label="Safety and Toxicology Studies", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IND_Enabling [label="IND-Enabling Studies", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Target_Identification -> HTS; HTS -> Hit_to_Lead; Hit_to_Lead -> Lead_Optimization; Lead_Optimization -> In_Vitro_Models; In_Vitro_Models -> In_Vivo_PK_PD; In_Vivo_PK_PD -> In_Vivo_Efficacy; In_Vivo_Efficacy -> Safety_Toxicology; Safety_Toxicology -> IND_Enabling; }

Caption: Preclinical development workflow for an MMP inhibitor.

This workflow begins with target identification and validation, followed by high-throughput screening to identify initial hits. Promising hits undergo a rigorous hit-to-lead and lead optimization process, focusing on improving potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. Efficacy is then evaluated in relevant in vitro and in vivo models of the disease. Finally, comprehensive safety and toxicology studies are conducted before a compound can be considered for an Investigational New Drug (IND) application and progression to clinical trials.[8][9][10][11][12]

Conclusion

This compound and other selective MMP-13 inhibitors represent a promising therapeutic strategy for diseases like osteoarthritis. Their development has been built upon a deep understanding of the structure and function of MMPs, extensive structure-activity relationship studies, and the use of sophisticated a in vitro and in vivo models. This technical guide has provided a detailed overview of the key aspects of these inhibitors, from their molecular mechanism to their preclinical development pathway. The continued exploration of selective MMP inhibitors, guided by the principles and methodologies outlined here, holds the potential to deliver novel and effective treatments for a range of debilitating diseases.

References

- 1. New insights on the MMP-13 regulatory network in the pathogenesis of early osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationship of alpha-sulfonylhydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scholars.luc.edu [scholars.luc.edu]

- 5. Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. humbiol.org [humbiol.org]

- 7. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Osteoarthritis - Pipeline Insight, 2025 - Research and Markets [researchandmarkets.com]

- 9. New Drugs for Osteoarthritis Coming Down the Pipeline – CreakyJoints [creakyjoints.org]

- 10. Osteoarthritis Pipeline Outlook Report 2025: Key 100+ Companies and Breakthrough Therapies Shaping the Future Landscape [barchart.com]

- 11. The current state of the osteoarthritis drug development pipeline: a comprehensive narrative review of the present challenges and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Latest insights in disease-modifying osteoarthritis drugs development - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary